molecular formula C19H29N3O2 B4559284 4-cyclohexyl-N-(4-ethoxyphenyl)piperazine-1-carboxamide

4-cyclohexyl-N-(4-ethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B4559284
M. Wt: 331.5 g/mol
InChI Key: ZKLRGUYXPUFVHU-UHFFFAOYSA-N
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Description

4-cyclohexyl-N-(4-ethoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound with the molecular formula C19H29N3O2 and a molecular weight of 331.45 g/mol . This compound belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. Piperazine derivatives are often used in medicinal chemistry due to their ability to interact with various biological targets.

Scientific Research Applications

4-cyclohexyl-N-(4-ethoxyphenyl)piperazine-1-carboxamide has numerous scientific research applications across various fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-N-(4-ethoxyphenyl)piperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with appropriate reagents. One common method includes the reaction of 1,2-diamines with sulfonium salts under basic conditions . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the combination of an amine, an isocyanide, a carboxylic acid, and an aldehyde .

Industrial Production Methods

Industrial production of piperazine derivatives, including this compound, often employs parallel solid-phase synthesis and photocatalytic synthesis . These methods allow for the efficient and scalable production of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-N-(4-ethoxyphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-(4-ethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperazine ring allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclohexyl-N-(4-ethoxyphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-cyclohexyl-N-(4-ethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-2-24-18-10-8-16(9-11-18)20-19(23)22-14-12-21(13-15-22)17-6-4-3-5-7-17/h8-11,17H,2-7,12-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLRGUYXPUFVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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